

Application Notes and Protocols for Peracetic Acid in Cell Culture Decontamination

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of peracetic acid (PAA) for the decontamination of cell culture laboratories and equipment. PAA is a potent, broadspectrum biocide that is effective against bacteria, fungi, yeasts, spores, and viruses. Its rapid action and environmentally friendly decomposition into acetic acid, water, and oxygen make it a valuable tool in maintaining the aseptic conditions required for cell culture. However, its corrosive nature and cytotoxicity necessitate strict adherence to safety protocols and thorough removal of residues.

Mechanism of Action

Peracetic acid functions as an oxidizing agent, denaturing proteins, disrupting cell wall permeability, and oxidizing sulfhydryl and sulfur bonds in proteins, enzymes, and other metabolites. This multi-targeted action contributes to its broad-spectrum efficacy and the low probability of microbial resistance.

Applications in Cell Culture

PAA can be utilized for the decontamination of various components within a cell culture facility, including:

Surfaces: Benchtops, floors, and walls.



- Equipment: Biological safety cabinets (BSCs), incubators, centrifuges, and microscopes.
- Liquid Waste: Contaminated cell culture media and supernatant.
- Heat-Sensitive Media Components: A 0.05% to 0.1% PAA solution can be used to sterilize serum and yeast extract additions for mycoplasma culture media.[1]

Data Presentation: Efficacy of Peracetic Acid

The following tables summarize the effective concentrations and contact times of PAA against common cell culture contaminants.

Table 1: General Microbicidal Activity of Peracetic Acid

Target Microorganism	PAA Concentration (ppm)	Contact Time	Conditions
Gram-positive & Gram-negative Bacteria	<100	< 5 minutes	Clean conditions
Gram-positive & Gram-negative Bacteria	200-500	< 5 minutes	In the presence of organic matter
Fungi & Yeasts	<100	< 5 minutes	Clean conditions
Viruses	12 - 2250	15 minutes	Wide dosage range, dependent on virus type
Bacterial Spores	500 - 10,000 (0.05 - 1%)	15 seconds - 30 minutes	In suspension

Source:[2]

Table 2: Log Reduction of Various Microorganisms by Peracetic Acid



Microorganism	PAA Concentration	Contact Time	Log Reduction	Reference
Escherichia coli	60 mg/L	2 minutes	~5-log in water	[3]
Listeria monocytogenes	70 ppm	180 seconds	1.8-log on mung bean sprouts	[4]
Salmonella spp.	70 ppm	180 seconds	2.1-log on mung bean sprouts	[4]
Mycobacterium chelonae	0.2% (2000 ppm)	12 minutes	>6-log	[2]
Enterococcus faecalis	0.2% (2000 ppm)	12 minutes	>6-log	[2]
Bacillus atrophaeus spores	0.2% (2000 ppm)	12 minutes	>6-log	[2]
Reovirus 3	2.0 mL/m ³ of 5.8% PAA fog	60 minutes	9.0-log	[5]
MVM parvovirus	2.0 mL/m ³ of 5.8% PAA fog	60 minutes	6.4-log	[5]
Avian polyomavirus	2.0 mL/m ³ of 5.8% PAA fog	60 minutes	7.65-log	[5]

Experimental Protocols General Surface Decontamination

This protocol is suitable for routine disinfection of laboratory surfaces such as benchtops, shelves, and the exterior of equipment.

Materials:

- Peracetic acid solution (e.g., 0.2% to 0.5%)
- Personal Protective Equipment (PPE): safety goggles, gloves, lab coat



- Sterile wipes or cloths
- Sterile water for rinsing
- 70% ethanol

Procedure:

- Preparation: Don appropriate PPE. Ensure the area is well-ventilated. Prepare the working solution of PAA according to the manufacturer's instructions.
- Cleaning: Remove any gross contamination from the surface with a suitable laboratory detergent and water.
- Application: Apply the PAA solution liberally to the surface using a sterile wipe or cloth, ensuring the entire surface is wetted.
- Contact Time: Allow the PAA solution to remain on the surface for the recommended contact time (typically 5-10 minutes for general disinfection).
- Rinsing: Wipe the surface with a sterile cloth soaked in sterile water to remove PAA residues.
 Repeat this step twice.
- Final Wipe: Wipe the surface with 70% ethanol and allow it to air dry completely.

Decontamination of a CO₂ Incubator

This protocol outlines the steps for the complete decontamination of a CO₂ incubator. This procedure should be performed routinely (e.g., monthly) or immediately following a contamination event.

Materials:

- Peracetic acid solution (e.g., 0.2%)
- PPE (safety goggles, gloves, lab coat)
- Neutral detergent



- · Sterile distilled water
- Sterile cloths or sponges
- Autoclave

Procedure:

- Preparation: Turn off the incubator and the CO₂ supply. Allow the incubator to cool to room temperature.[6]
- Disassembly: Carefully remove all internal components, including shelves, shelf supports, water pan, and any other removable parts.
- Cleaning of Components: Wash all removable components with a neutral detergent and warm water. Rinse them thoroughly with distilled water.
- Autoclaving: Autoclave all autoclavable components according to the manufacturer's instructions.
- · Cleaning of Interior:
 - Wipe the interior surfaces of the incubator with a sterile cloth soaked in neutral detergent and water.
 - Rinse the interior thoroughly with sterile distilled water.
- PAA Disinfection:
 - Wearing appropriate PPE, wipe the entire interior of the incubator with a sterile cloth soaked in the PAA solution. Ensure all surfaces, including the inner door and gasket, are thoroughly wetted.
 - Allow the recommended contact time (e.g., 10-15 minutes).
- Residue Removal:



- Thoroughly wipe all interior surfaces with a sterile cloth soaked in sterile distilled water to remove any PAA residue. Repeat this rinsing step at least two more times.
- Drying: Allow the incubator interior and all components to air dry completely inside a laminar flow hood or a clean environment.
- Reassembly: Once completely dry, reassemble the incubator.
- Final Steps: Fill the water pan with fresh, sterile distilled water. Turn on the incubator and allow the temperature and CO₂ levels to stabilize before reintroducing cell cultures.

Decontamination of a Biological Safety Cabinet (BSC) using PAA Fogging

PAA fogging is an effective method for decontaminating the entire interior of a BSC, including HEPA filters. This procedure should only be performed by trained personnel.

Materials:

- PAA fogging system (e.g., "Mini Dry Fog" system)[7]
- Peracetic acid/hydrogen peroxide solution (e.g., 5.8% PAA / 27.5% H₂O₂)[8]
- PPE (respirator with appropriate cartridges, chemical-resistant suit, gloves, and eye protection)
- Biological indicators (e.g., Geobacillus stearothermophilus spores)
- Sealing materials (e.g., industrial adhesive tape)[7]

Procedure:

- Preparation:
 - Don all required PPE.
 - Remove all items from the BSC.

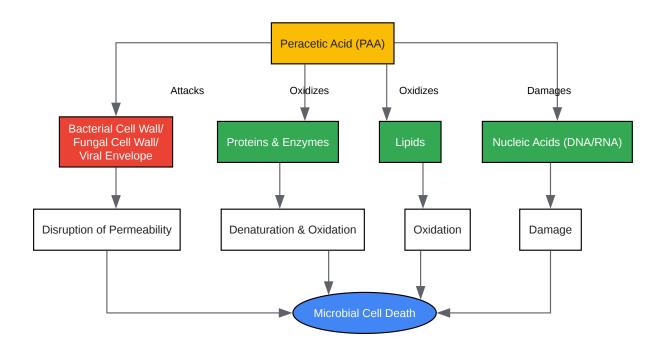


- Perform a routine surface decontamination of the BSC interior work surface as described in Protocol 4.1.
- Place biological indicators in various locations within the BSC, including hard-to-reach areas and near the HEPA filter.
- Sealing the BSC:
 - Close the front sash of the BSC.
 - Seal the exhaust vent and any other potential leaks with industrial adhesive tape.
- Fogging Process:
 - Set up the PAA fogger according to the manufacturer's instructions.
 - Introduce the PAA solution into the fogger. A common recommendation is to use 2.0 mL of a 5.8% PAA solution per cubic meter of the BSC volume.[8]
 - Turn on the fogger to generate a fine mist of PAA inside the sealed BSC.
- Contact Time: Allow the PAA fog to remain in the BSC for a validated contact time, typically 60 minutes.[8]
- Ventilation:
 - After the contact time, carefully unseal the exhaust vent.
 - Turn on the BSC's blower to ventilate the cabinet for at least 60 minutes, or until PAA vapor levels are below occupational exposure limits.[7]
- Verification:
 - Retrieve the biological indicators and incubate them according to the manufacturer's instructions to verify the effectiveness of the decontamination.
 - Once the BSC is thoroughly ventilated and the biological indicators confirm successful decontamination, it is ready for use.



Visualizations Signaling Pathways and Workflows





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